molecular formula C6H11Br2N3 B7982289 4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide

4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide

Cat. No.: B7982289
M. Wt: 284.98 g/mol
InChI Key: SXIAQENURQKIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide is a chemical compound with the molecular formula C6H11Br2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide typically involves the bromination of 1-propyl-1H-pyrazol-3-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the propyl group enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-bromo-1-propylpyrazol-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.BrH/c1-2-3-10-4-5(7)6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIAQENURQKIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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